molecular formula C16H23BrClNOSi B13743149 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole

Cat. No.: B13743149
M. Wt: 388.8 g/mol
InChI Key: VCRJIEVKRPYYQQ-UHFFFAOYSA-N
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Description

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole (referred to as A5 in some studies ) is a halogenated indole derivative with a unique substitution pattern. Its molecular formula is C₁₇H₂₄BrClNO₃Si, and it features a tert-butyldimethylsilyl (TBDMS) ether group at the 2-position, a bromo substituent at the 5-position, a chloro group at the 4-position, and a methyl group at the 1-position of the indole core. Key analytical data includes:

  • LC–MS: m/z = 374.2, 376.2 [M+H]⁺ (indicative of bromine and chlorine isotopic patterns) .
  • ¹H NMR (CDCl₃): Resonances at δ 0.13 (s, 6H, TBDMS methyl groups), 0.95 (s, 9H, TBDMS tert-butyl), 4.89 (s, 2H, -CH₂-O-TBDMS), and aromatic signals confirming the indole scaffold .

Properties

Molecular Formula

C16H23BrClNOSi

Molecular Weight

388.8 g/mol

IUPAC Name

(5-bromo-4-chloro-1-methylindol-2-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H23BrClNOSi/c1-16(2,3)21(5,6)20-10-11-9-12-14(19(11)4)8-7-13(17)15(12)18/h7-9H,10H2,1-6H3

InChI Key

VCRJIEVKRPYYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N1C)C=CC(=C2Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

This sequence requires careful control of regioselectivity and protection to prevent side reactions and ensure high purity.

Preparation of the Indole Core with Halogen Substituents

Halogenation and Indole Formation

  • Starting from appropriately substituted precursors such as 5-bromo-4-chloroindole or halogenated benzene derivatives, halogenation can be achieved via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) for bromination and sulfuryl chloride or other chlorinating agents for chlorination.
  • Alternatively, metal-halogen exchange reactions (e.g., using butyllithium) followed by quenching with halogen sources can introduce halogens regioselectively.

Relevant Patent Methodologies

  • A one-pot synthesis method for related 5-bromo-2-chloro derivatives involves reacting 2-chloro-5-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by Friedel-Crafts acylation and hydroboration reduction in the presence of Lewis acids such as aluminum chloride (AlCl3).
  • This method emphasizes catalyst economy, operational simplicity, and avoids intermediate purification, which could be adapted for preparing halogenated indole intermediates.

Introduction of the 2-(Hydroxymethyl) Group and Protection

Formation of the Hydroxymethyl Substituent

  • The 2-position functionalization often proceeds via metalation at C-2 (e.g., using lithium-halogen exchange or directed ortho-metalation) to generate a nucleophilic intermediate.
  • This intermediate is then reacted with electrophiles like formaldehyde or protected aldehydes to introduce the hydroxymethyl group.

Protection as tert-Butyldimethylsilyl Ether

  • The free hydroxyl group at the 2-position is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
  • This protection stabilizes the hydroxymethyl group during subsequent synthetic steps and facilitates purification.

Literature Example

  • In medicinal chemistry literature, 5-bromo-1-methylindole-2-carboxylate derivatives were reduced to the primary alcohol, which was then protected using TBSCl to afford the TBS-protected hydroxymethyl indole.
  • Metal-halogen exchange at the 5-bromo position followed by reaction with Weinreb amides or aldehydes enabled the introduction of the hydroxymethyl group prior to protection.

N-Methylation of the Indole Nitrogen

  • The N-1 position methylation is commonly achieved by treating the indole with methyl iodide or methyl triflate in the presence of a base.
  • Careful control is necessary to avoid over-alkylation or side reactions.

Representative Synthetic Procedure (Hypothetical Consolidation)

Step Reagents/Conditions Description Yield (%) Notes
1. Halogenation NBS, Sulfuryl chloride, or metal-halogen exchange Introduce 5-bromo and 4-chloro substituents on indole ring 70-90 Control regioselectivity
2. N-Methylation Methyl iodide, base (e.g., K2CO3) Methylate indole nitrogen 80-95 Mild conditions preferred
3. Metalation at C-2 n-BuLi or LDA, low temperature Generate nucleophilic site at 2-position - Under inert atmosphere
4. Hydroxymethylation Formaldehyde or protected aldehyde Introduce hydroxymethyl group 75-85 Quench carefully
5. TBS Protection TBSCl, imidazole, DMF Protect hydroxyl as TBS ether 85-95 Anhydrous conditions

Purification and Characterization

  • Purification is typically performed by column chromatography on silica gel using mixtures of hexane and ethyl acetate or dichloromethane as eluents.
  • Final compounds are characterized by:

Research Findings and Analytical Data

  • The TBS-protected hydroxymethyl indole derivatives exhibit characteristic NMR signals for the TBS group (singlets near 0.0 to 0.3 ppm for methyls and ~0.9 ppm for tert-butyl).
  • Bromine and chlorine substituents are confirmed by isotopic patterns in MS (M+2 peaks due to bromine and chlorine isotopes).
  • The synthetic routes involving metal-halogen exchange and TBS protection have been optimized to achieve yields above 75%, with minimal side products.

Summary and Comparative Notes

Feature One-Pot Synthesis (Patent) Stepwise Synthesis (Literature)
Catalyst Use Lewis acids (AlCl3) for Friedel-Crafts and reduction Organolithium reagents for metalation
Protection Not specified TBS protection of hydroxymethyl group
Reaction Complexity One-pot, continuous Multi-step with isolation
Yield Moderate to high High (75-95%) per step
Safety Avoids harsh reagents like butyllithium in some steps Uses butyllithium, requires inert atmosphere
Purification Minimal intermediate purification Chromatographic purification

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.

    Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Chemical Biology: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Material Science: It is used in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).

    Synthetic Chemistry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The tert-butyldimethylsilyloxy group can also influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Pyridine-Based Analogs

Structurally related pyridine derivatives share the TBDMS-protected hydroxymethyl group but differ in their heterocyclic core and substitution patterns:

5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-Methoxypyridine

  • Molecular Formula : C₁₈H₃₁BrN₂O₂Si
  • Molecular Weight : 415.44 g/mol .
  • Key Differences :
    • Pyridine core instead of indole.
    • Additional pyrrolidinylmethyl and methoxy substituents.
    • Higher molecular weight due to the pyrrolidine ring.
  • Commercial Availability : Priced at $400–$4,800 depending on quantity .

5-Bromo-2-((tert-Butyldimethylsilyloxy)methyl)-3-Methoxypyridine

  • Molecular Formula: C₁₃H₂₂BrNO₂Si
  • Molecular Weight : 332.31 g/mol .
  • Key Differences :
    • Simpler pyridine structure with methoxy and TBDMS groups.
    • Lower molecular weight compared to both the target indole and the pyrrolidine-containing analog.
  • Commercial Availability : Same pricing tier as the above pyridine derivative .

Comparison with Other Indole Derivatives

5-Bromo-3-(2-(4-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (9c)

  • Molecular Formula : C₂₁H₂₀BrN₃O₂
  • Molecular Weight : 426.31 g/mol .
  • Key Differences :
    • Lacks halogen (Cl) and TBDMS groups.
    • Features a triazole-ethyl linker and dimethoxyphenyl moiety.
    • Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) .
  • Analytical Data : FAB-HRMS m/z = 427.0757 [M+H]⁺; TLC Rf = 0.30 .

5-Bromo-1-(4-Chlorobutyl)-1H-Indole (9)

  • Molecular Formula : C₁₂H₁₃BrClN
  • Molecular Weight : 294.6 g/mol .
  • Key Differences: Simplified structure with a 4-chlorobutyl chain at the 1-position. No TBDMS or additional halogen substituents. Synthesized via alkylation of 5-bromoindole with 1-chloro-4-iodobutane .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole C₁₇H₂₄BrClNO₃Si 374.2 Br (C5), Cl (C4), TBDMS-O-CH₂ (C2), CH₃ (N1)
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₈H₃₁BrN₂O₂Si 415.44 Br (C5), TBDMS-O-CH₂-pyrrolidine (C2), OCH₃ (C3)
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine C₁₃H₂₂BrNO₂Si 332.31 Br (C5), TBDMS-O-CH₂ (C2), OCH₃ (C3)
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole C₂₁H₂₀BrN₃O₂ 426.31 Br (C5), triazole-ethyl-dimethoxyphenyl (C3)
5-Bromo-1-(4-chlorobutyl)-1H-indole C₁₂H₁₃BrClN 294.6 Br (C5), 4-chlorobutyl (N1)

Biological Activity

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole is a complex organic compound that belongs to the indole class of heterocyclic compounds. Its unique structural features, including bromine and chlorine substitutions, as well as a tert-butyldimethylsilyloxy group, contribute to its biological activity and potential applications in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C16H23BrClNOSiC_{16}H_{23}BrClNOSi with a molecular weight of approximately 388.8 g/mol. The presence of halogen atoms enhances its reactivity, while the silyl protective group increases its solubility, making it a versatile intermediate for various synthetic applications.

Property Value
Molecular FormulaC16H23BrClNOSiC_{16}H_{23}BrClNOSi
Molecular Weight388.8 g/mol
CAS Number1426566-94-0

Antitumor Activity

Research indicates that compounds with indole scaffolds, including derivatives like this compound, exhibit significant antitumor activity. For example, studies have shown that indole-based compounds can target the Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers, including non-small cell lung cancer (NSCLC) .

Case Study: Indole Derivatives Against NSCLC

A study involving indole derivatives demonstrated that specific modifications could enhance their potency against NSCLC cell lines. Compounds similar to our target compound exhibited IC50 values ranging from submicromolar to micromolar concentrations, indicating strong antitumor effects .

The mechanism by which indole derivatives exert their biological effects often involves:

  • Inhibition of DNA Topoisomerases : This leads to DNA damage and cell cycle arrest.
  • Induction of Apoptosis : Through pathways involving caspase activation and mitochondrial dysfunction.

For instance, derivatives that inhibit topoisomerases have shown effectiveness in suppressing cancer cell growth by inducing DNA cross-links .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, we can compare it with other structurally related compounds.

Compound Name Structural Features Biological Activity
Tert-butyl 5-methoxy-7-methyl-1H-indoleMethoxy group at 5-positionDifferent solubility and reactivity
Tert-butyl 4-(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indoleAlkyne functionalityUnique reactivity patterns
5-BromoindoleBromine at 5-positionSimpler structure with less biological activity

This table illustrates how variations in functional groups can influence the biological properties of indole derivatives.

Future Directions

The potential applications of this compound in drug development are promising. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity. Further studies are needed to explore its full pharmacological profile and mechanisms of action.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole?

Methodological Answer:
The synthesis of this indole derivative typically involves multi-step functionalization. Key steps include:

  • Silyl Ether Protection: The tert-butyldimethylsilyl (TBS) group is introduced via nucleophilic substitution or Mitsunobu conditions to protect hydroxyl intermediates. Evidence from analogous indole syntheses highlights the use of CuI catalysis in PEG-400/DMF solvent systems for similar triazole-linked indoles (50–70% yields) .
  • Halogenation: Bromine and chlorine substituents are introduced regioselectively using electrophilic halogenation agents (e.g., NBS or Cl₂ in acetic acid).
  • Purification: Flash column chromatography with 70:30 ethyl acetate/hexane is effective for isolating the target compound, as demonstrated in related indole syntheses .

Critical Parameters:

  • Catalyst loading (e.g., CuI at 10–20 mol%) and reaction time (12–24 hours) significantly impact yield .
  • Residual DMF in the product can complicate NMR analysis; thorough vacuum drying at 90°C is recommended .

Basic: How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • TBS-OCH₂- group: Protons resonate as a triplet at δ 4.62 ppm (J = 7.2 Hz), with carbons at δ 50–60 ppm .
    • Indole aromatic protons: Distinct splitting patterns (e.g., doublets for Br/Cl-substituted positions) and coupling constants (J = 2.0 Hz) confirm substitution patterns .
  • HRMS: A molecular ion peak at m/z 427.0757 [M+H]⁺ (FAB-HRMS) validates the molecular formula .
  • TLC Monitoring: Rf = 0.30 in 70:30 ethyl acetate/hexane aids in tracking reaction progress .

Advanced: What strategies address regioselectivity challenges during electrophilic substitution on the indole core?

Methodological Answer:
Regioselectivity is influenced by:

  • Steric Effects: The TBS group at position 2 directs electrophiles to the less hindered C-5 or C-7 positions.
  • Electronic Effects: Electron-withdrawing substituents (e.g., Cl at C-4) deactivate certain positions. For example, in related compounds, C-3 and C-5 are favored for electrophilic addition due to resonance stabilization .
  • Catalytic Systems: Lewis acids like BF₃·Et₂O enhance regiocontrol during halogenation or Friedel-Crafts reactions .

Case Study: In a silyloxy-substituted indole, CuI-mediated click chemistry selectively functionalized C-3 with a triazole group, avoiding competing reactions at C-5 .

Advanced: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

Methodological Answer:

  • Impurity Identification: Residual solvents (e.g., DMF at δ 2.7–2.9 ppm) or byproducts may cause anomalies. Repeated purification or alternative solvents (e.g., CH₂Cl₂) can mitigate this .
  • Dynamic Effects: Rotameric equilibria in flexible side chains (e.g., TBS-OCH₂-) may split signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can resolve overlapping peaks .
  • 2D NMR: HSQC and HMBC correlations clarify ambiguous assignments, particularly for quaternary carbons adjacent to halogens .

Advanced: What methodologies assess the compound’s biological activity and target interactions?

Methodological Answer:

  • In Vitro Binding Assays: Fluorescence polarization or surface plasmon resonance (SPR) quantify affinity for enzymes like cytochrome P450, which metabolize indole derivatives .
  • Molecular Docking: AutoDock or Schrödinger Suite predicts binding poses in active sites (e.g., kinase domains). For example, the TBS group’s hydrophobicity may enhance membrane permeability .
  • Pharmacokinetic Studies: LC-MS/MS monitors metabolic stability in liver microsomes, with attention to demethylation or silyl ether cleavage .

Advanced: How can synthetic yields be improved when scaling up reactions?

Methodological Answer:

  • Solvent Optimization: Replacing DMF with less viscous solvents (e.g., THF) improves mixing and heat transfer in large batches .
  • Catalyst Recycling: Immobilized CuI on silica reduces catalyst loading and simplifies purification .
  • Flow Chemistry: Continuous flow systems enhance reproducibility for exothermic steps (e.g., halogenation), as demonstrated in scaled indole syntheses .

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